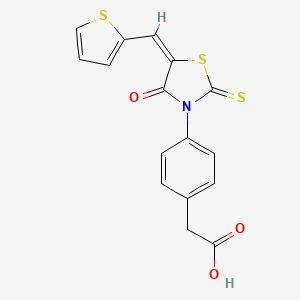
(E)-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C16H11NO3S3 and its molecular weight is 361.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a compound that belongs to the thiazolidinone family, known for various biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Chemical Structure
The compound's chemical structure is characterized by the presence of a thiazolidinone moiety, which contributes to its biological properties. The molecular formula is C13H13NO3S3 with a molecular weight of 305.43 g/mol.
1. Aldose Reductase Inhibition
Recent studies have highlighted the compound's potential as an aldose reductase inhibitor, which is significant in managing diabetic complications. The compound demonstrated potent inhibitory action against aldose reductase (ALR2), with submicromolar IC50 values, indicating high efficacy compared to established inhibitors like epalrestat .
Table 1: Aldose Reductase Inhibition Potency
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | <0.1 | Mixed-type |
| Epalrestat | ~0.5 | Competitive |
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (human liver cancer cells). While the compound exhibited low antiproliferative activity, further modifications could enhance its efficacy against cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the thiazolidinone core can significantly affect biological activity. For instance, substituents at specific positions on the aromatic ring and variations in the thiophene moiety can enhance potency and selectivity towards aldose reductase .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituents on phenyl ring | Increased ALR2 inhibition |
| Variations in thiophene structure | Altered cytotoxicity profile |
Case Studies
A notable case study involved the synthesis and evaluation of several thiazolidinone derivatives, including this compound. The study illustrated that structural modifications led to enhanced aldose reductase inhibition and reduced cytotoxicity against normal cell lines, indicating a promising therapeutic index for diabetes management .
Propriétés
IUPAC Name |
2-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S3/c18-14(19)8-10-3-5-11(6-4-10)17-15(20)13(23-16(17)21)9-12-2-1-7-22-12/h1-7,9H,8H2,(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWSCMUZSHKEPU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













